1-Pyrenecarboxylic acid
Overview
Description
1-Pyrenecarboxylic acid is a polyaromatic derivative with the chemical formula C17H10O2. It is known for its amphiphilic characteristics and is a fluorophore that shows absorption spectra in the UV region . The compound features a carboxylic acid group attached to a pyrene nucleus, making it useful in various scientific applications .
Mechanism of Action
Target of Action
1-Pyrenecarboxylic acid (PCA) is a polyaromatic derivative that has an amphiphilic characteristic . It is a fluorophore that shows absorption spectra in the UV region . PCA has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates the electron transport from one medium to another .
Mode of Action
PCA’s mode of action is primarily based on its ability to act as a sensitizer, facilitating electron transport . This is achieved through its interaction with the pyrene nucleus, which is a part of its structure . The carboxylic acid group of PCA attaches to the pyrene nucleus, enabling it to absorb UV light and act as a fluorophore .
Biochemical Pathways
It is known that pca can be used in the surface modification of graphene and carbon nanotubes (cnts), which can further be used for a variety of electronic applications . This suggests that PCA may interact with certain biochemical pathways related to electron transport and energy transfer.
Result of Action
The primary result of PCA’s action is its ability to act as a sensitizer, facilitating electron transport . This property makes it useful in a variety of applications, including the surface modification of graphene and carbon nanotubes .
Action Environment
The action of PCA can be influenced by various environmental factors. For instance, the presence of UV light is necessary for PCA to act as a fluorophore . Additionally, the presence of other molecules, such as those in graphene or carbon nanotubes, can influence PCA’s ability to facilitate electron transport .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a sensitizer that facilitates electron transport from one medium to another
Cellular Effects
Its role as a sensitizer in facilitating electron transport suggests that it may influence cell function
Molecular Mechanism
It is known to facilitate electron transport, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its role as a sensitizer in facilitating electron transport suggests that it may have long-term effects on cellular function
Preparation Methods
1-Pyrenecarboxylic acid can be synthesized through several methods:
Photochemical Reaction: One method involves a photochemical reaction in the presence of bromomethane.
Decarboxylation: Another method includes reacting 1-pyrene carbonic acid with mercuric bromide, followed by decarboxylation using acetonitrile.
Industrial Production: Industrially, the compound can be produced by functionalizing pyrene for synthesis, which can be used in the surface modification of graphene and carbon nanotubes.
Chemical Reactions Analysis
1-Pyrenecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield products like 1-pyrenemethanol.
Major Products: Common products include 1-pyrenemethanol, 1-pyreneacetic acid, and 1-pyrenebutyric acid.
Scientific Research Applications
1-Pyrenecarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pyrenecarboxylic acid can be compared with other similar compounds:
1-Pyrenebutyric Acid: Similar in structure but with a butyric acid group instead of a carboxylic acid group.
1-Pyrenemethanol: Contains a methanol group, making it useful in different chemical reactions.
1-Pyreneacetic Acid: Features an acetic acid group, used in various synthetic applications.
1-Pyrenebutanol: Contains a butanol group, offering different reactivity and applications.
This compound stands out due to its unique combination of amphiphilic characteristics and its role as a fluorophore, making it highly versatile in scientific research and industrial applications .
Properties
IUPAC Name |
pyrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVWRHTUCNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941453 | |
Record name | Pyrene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19694-02-1 | |
Record name | 1-Pyrenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pyrenecarboxylic acid interact with graphene, and what are the implications of this interaction?
A1: this compound exhibits a strong affinity for graphene surfaces due to π-π stacking interactions between the pyrene moiety and the graphene lattice. This interaction allows for the noncovalent functionalization of graphene, leading to improved dispersion and stability of graphene in aqueous solutions. [, ] This enhanced dispersibility has significant implications for various applications, including the development of conductometric sensors, ultracapacitors, and solar cells. [, , ]
Q2: Can you provide the molecular formula, weight, and relevant spectroscopic data for this compound?
A2:
- Spectroscopic data:
- FTIR and FT-Raman: Characteristic peaks provide information on the vibrational modes of the molecule, particularly the carboxylic acid group. []
- Fluorescence Spectroscopy: PCA exhibits strong fluorescence, with the emission spectrum sensitive to its aggregation state. This property is valuable for sensing applications. [, , , ]
Q3: How does the incorporation of this compound into poly(methyl methacrylate) (PMMA) affect the material's fluorescence properties?
A3: Incorporating PCA into PMMA can significantly enhance the polymer's fluorescence efficiency. This enhancement arises from the hydrogen bonding interactions between the carboxylic acid group of PCA and the ester carbonyl group of PMMA. These interactions effectively restrain the aggregation of PCA molecules within the polymer matrix, leading to enhanced fluorescence quantum efficiencies. []
Q4: How does the presence of this compound affect the properties of graphite nanoplatelets (GNPs)?
A4: Functionalizing GNPs with PCA significantly enhances their dispersibility and conductivity, making them suitable for applications in energy storage devices like supercapacitors. [, ] This improvement stems from the increased surface area and enhanced electron transfer facilitated by the presence of PCA.
Q5: Can this compound be used in catalytic applications?
A5: While not a catalyst itself, PCA serves as a ligand in the synthesis of metal-organic frameworks (MOFs) and other metal complexes. These PCA-containing complexes demonstrate promising catalytic activity in various organic reactions. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the interaction energies of PCA with graphene and other molecules. [, ] These studies provide valuable insights into the nature of π-π stacking interactions and their impact on the properties of PCA-functionalized materials.
Q7: Are there any specific strategies to improve the stability or solubility of this compound for various applications?
A8: Researchers have explored strategies such as incorporating PCA into polymer matrices like PMMA [] or encapsulating it within micelles [] to improve its stability and solubility. These approaches can protect PCA from degradation and enhance its processability for specific applications.
Q8: What analytical techniques are commonly used to characterize and quantify this compound?
A8: Common techniques include:
- Spectroscopy: FTIR, FT-Raman, and fluorescence spectroscopy provide information on molecular structure and interactions. [, , , , , , , ]
- Microscopy: Transmission electron microscopy (TEM) helps visualize PCA on the surface of materials like graphene. [, , ]
- Electrochemical techniques: Cyclic voltammetry (CV) is used to study the electrochemical behavior of PCA and its interactions with electrodes. []
Q9: What are the known environmental impacts of this compound, and are there strategies to mitigate its potential negative effects?
A10: While PCA itself is not extensively studied for its environmental impact, it is a degradation product of pyrene, a known environmental pollutant. Research suggests that certain organisms like Nereis diversicolor can transform pyrene into this compound, highlighting the importance of understanding the fate and effects of both pyrene and its metabolites in the environment. []
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